(4-Ethoxybenzyl)(2-methoxybenzyl)amine hydrobromide
CAS No.:
Cat. No.: VC13527995
Molecular Formula: C17H22BrNO2
Molecular Weight: 352.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H22BrNO2 |
|---|---|
| Molecular Weight | 352.3 g/mol |
| IUPAC Name | 1-(4-ethoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine;hydrobromide |
| Standard InChI | InChI=1S/C17H21NO2.BrH/c1-3-20-16-10-8-14(9-11-16)12-18-13-15-6-4-5-7-17(15)19-2;/h4-11,18H,3,12-13H2,1-2H3;1H |
| Standard InChI Key | FFFPOSYGRQVLAU-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)CNCC2=CC=CC=C2OC.Br |
| Canonical SMILES | CCOC1=CC=C(C=C1)CNCC2=CC=CC=C2OC.Br |
Introduction
(4-Ethoxybenzyl)(2-methoxybenzyl)amine hydrobromide is a chemical compound with a molecular formula of C17H22BrNO2 and a molecular weight of 352.3 g/mol . This compound is used primarily in laboratory settings for scientific research and development . The following sections will delve into its chemical properties, synthesis, and potential applications.
Synonyms and Identifiers
Synthesis and Preparation
While specific synthesis protocols for (4-ethoxybenzyl)(2-methoxybenzyl)amine hydrobromide are not widely documented, compounds of similar structures often involve reactions such as reductive amination or nucleophilic substitution. The synthesis typically requires careful control of reaction conditions to ensure high purity and yield.
Laboratory Use
This compound is primarily used in laboratory settings for research purposes. It may serve as a precursor or intermediate in the synthesis of more complex molecules, particularly those with potential biological activity.
Biological Activity
Although specific biological activities of (4-ethoxybenzyl)(2-methoxybenzyl)amine hydrobromide have not been extensively studied, compounds with similar structures may exhibit properties relevant to pharmaceutical applications, such as enzyme inhibition or receptor binding.
Safety Data Sheet (SDS)
The Safety Data Sheet for this compound provides detailed information on handling, storage, and disposal procedures to ensure safe use in laboratory environments .
Hazard Identification
As with many chemical compounds, proper protective equipment and ventilation are recommended when handling (4-ethoxybenzyl)(2-methoxybenzyl)amine hydrobromide to minimize exposure risks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume